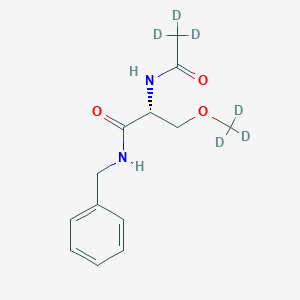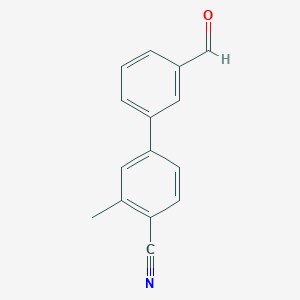
3,5-Dihydroxy-4-isopropylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydroxy-4-isopropylbenzoic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and an isopropyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-4-isopropylbenzoic acid typically involves the reaction of isopropyl alcohol with 4-hydroxybenzoic acid. The process includes the following steps:
Esterification: 4-hydroxybenzoic acid is esterified with isopropyl alcohol in the presence of an acid catalyst to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dihydroxy-4-isopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Alkylated and acylated derivatives.
Applications De Recherche Scientifique
3,5-Dihydroxy-4-isopropylbenzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3,5-Dihydroxy-4-isopropylbenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dihydroxybenzoic acid
- 4-Hydroxybenzoic acid
- 2,6-Dihydroxybenzoic acid
Uniqueness
3,5-Dihydroxy-4-isopropylbenzoic acid is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity compared to other hydroxybenzoic acids .
Propriétés
Formule moléculaire |
C10H12O4 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
3,5-dihydroxy-4-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-5(2)9-7(11)3-6(10(13)14)4-8(9)12/h3-5,11-12H,1-2H3,(H,13,14) |
Clé InChI |
XIIWDEPRIAPYOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(3S,4S)-4-[(2R)-2-(benzyloxy)tridecyl]-3-hexyloxetan-2-one](/img/structure/B13853530.png)


